molecular formula C15H18O3 B1613057 cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-21-1

cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1613057
CAS No.: 733740-21-1
M. Wt: 246.3 g/mol
InChI Key: UPTWQRAGCGYSIG-QWHCGFSZSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The molecular architecture of cis-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid features a cyclopentane ring substituted at the 1-position with a carboxylic acid group (-COOH) and at the 2-position with a 3,4-dimethylbenzoyl moiety (-COC6H3(CH3)2). The compound’s stereochemical identity arises from the cis spatial arrangement of these substituents relative to the cyclopentane plane, as confirmed by its IUPAC name and SMILES notation (O=C([C@H]1C@@HCCC1)O) .

Key geometric parameters include:

  • Bond lengths : The carbonyl (C=O) bond in the benzoyl group measures approximately 1.21–1.23 Å, consistent with typical ketonic carbonyl distances . The cyclopentane ring exhibits slight distortion due to steric interactions between the substituents, with C-C bond lengths ranging from 1.52–1.56 Å .
  • Dihedral angles : The angle between the benzoyl group and the cyclopentane ring averages 55–60°, reflecting optimal orbital overlap for conjugation while minimizing steric clash .

Stereochemical validation via NMR coupling constants (e.g., J = 6–8 Hz for vicinal protons on the cyclopentane ring) confirms the cis configuration, where both substituents occupy equatorial positions to reduce torsional strain .

Properties

IUPAC Name

(1R,2S)-2-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-6-7-11(8-10(9)2)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTWQRAGCGYSIG-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCCC2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641320
Record name (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-21-1
Record name (1R,2S)-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies for cis-Substituted Cyclopentane Carboxylic Acids

The synthesis of cis-substituted cyclopentane carboxylic acids often employs stereospecific ring-forming reactions and selective functional group transformations. Key approaches include:

  • Diels–Alder Cycloaddition : This reaction is a common method to establish cis ring fusion stereochemistry in bicyclic precursors, which can be subsequently modified to yield cis-substituted cyclopentane carboxylic acids. The Diels–Alder reaction provides stereochemical control by the concerted cycloaddition mechanism, favoring cis ring junctions.

  • Bromine Oxidation of Bicyclic Compounds : The conversion of bicyclic intermediates containing 1,3-dimethoxytrimethylene bridges into cis-carboxyl groups has been demonstrated. Bromine oxidation effectively transforms latent groups into two cis carboxylic acid functionalities, enabling the synthesis of cis-cyclopentane-1,3-dicarboxylic acid derivatives.

  • Halodecarboxylation and Decarboxylation Reactions : These reactions allow the selective introduction or removal of halogen substituents adjacent to carboxylic acid groups, sometimes facilitating the preparation of halogenated cyclopentane carboxylic acids with defined stereochemistry.

Specific Preparation Routes for cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid

While direct literature on the exact compound this compound is limited, analogues and related compounds provide insight into feasible synthetic methods:

  • Acylation of cis-Cyclopentane Carboxylic Acid Derivatives : Introduction of the 3,4-dimethylbenzoyl group can be achieved by Friedel-Crafts acylation or via coupling reactions using acid chlorides derived from 3,4-dimethylbenzoic acid. The cis configuration is maintained by starting from cis-cyclopentane-1-carboxylic acid or its derivatives prepared by stereospecific methods.

  • Use of Optically Active Amines for Isomer Enrichment : Although this approach is more common in cyclopropane carboxylic acids, such as in the preparation of cis isomers of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, the principle of resolving cis/trans isomers via salt formation with optically active amines (e.g., 1-ephedrine or quinine) can be adapted. This process involves neutralizing a racemic mixture, isolating the salt enriched in the desired cis isomer, and hydrolyzing to obtain the pure acid.

  • Hydroxyketone Intermediates : Related compounds like 2-(3,4-dimethylbenzoyl)-2-hydroxycyclohexane-1-carboxylic acid have been prepared, suggesting that hydroxyketone intermediates may be involved in the synthetic pathway, potentially via oxidation or hydroxylation steps of cyclopentane ketones bearing the benzoyl substituent.

Representative Data Table of Preparation Methods and Conditions

Methodology Key Reagents/Conditions Outcome/Notes Reference
Diels–Alder Reaction Diene and dienophile precursors, thermal conditions Stereospecific cis ring fusion in bicyclic intermediates
Bromine Oxidation Bromine, bicyclic 1,3-dimethoxytrimethylene intermediates Conversion to cis-carboxylic acids
Friedel-Crafts Acylation 3,4-Dimethylbenzoyl chloride, Lewis acid catalyst Introduction of 3,4-dimethylbenzoyl group on cyclopentane Inferred
Resolution via Optically Active Amines 1-Ephedrine or quinine, ethyl acetate or acetonitrile Enrichment of cis isomer via salt formation and hydrolysis
Hydroxyketone Intermediate Formation Oxidation/hydroxylation of cyclopentane ketones Intermediate for further functionalization

Research Findings and Analytical Notes

  • The Diels–Alder reaction is a cornerstone for ensuring the cis stereochemistry in cyclopentane derivatives, as it inherently favors cis ring junctions due to its concerted mechanism.

  • The bromine oxidation technique effectively converts latent functionalities into two cis carboxyl groups, which is critical for preparing cis-substituted cyclopentane dicarboxylic acids.

  • The resolution of cis/trans isomers by forming salts with optically active amines is a well-established method in related cyclopropane systems and may be adapted for cyclopentane derivatives to achieve high cis isomer purity.

  • The acylation step to introduce the 3,4-dimethylbenzoyl moiety must be carefully controlled to avoid racemization or isomerization, preserving the cis configuration of the cyclopentane ring.

  • Hydroxyketone intermediates provide a versatile platform for further functional group transformations leading to the target compound or its analogues.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid moiety enables classical transformations:

Reaction TypeConditionsProductsKey Observations
Esterification Alcohol + acid catalyst (e.g., H₂SO₄)Corresponding ester (e.g., methyl ester)Steric hindrance from the cyclopentane and benzoyl groups slows reaction kinetics compared to linear analogs .
Amidation Thionyl chloride (SOCl₂) → acyl chloride, then amineAmide derivativesRequires activation to acyl chloride; chiral center retained .
Reduction LiAlH₄ in anhydrous etherPrimary alcoholComplete reduction to cyclopentanol derivative confirmed by NMR .

Benzoyl Group Reactivity

The 3,4-dimethylbenzoyl group undergoes electrophilic aromatic substitution (EAS) at available positions:

Reaction TypeReagentsRegioselectivityNotes
Nitration HNO₃/H₂SO₄Para to methyl groupsMethyl groups act as ortho/para directors, but steric constraints favor para substitution .
Sulfonation H₂SO₄/oleumMeta to methyl groupsLimited reactivity due to electron-donating methyl groups .

Cyclopentane Ring Functionalization

The cyclopentane ring participates in transannular and ring-opening reactions:

Transannular C–H Activation

Under palladium catalysis with a SulfonaPyridone ligand (L3 ), γ-arylation occurs via double C–H activation:

Substrate + Ar–IPd(OAc)₂, L3γ-arylated product(Yield: 37–70%)[3]\text{Substrate + Ar–I} \xrightarrow{\text{Pd(OAc)₂, L3}} \gamma\text{-arylated product} \quad (\text{Yield: 37–70\%}) \quad[3]

  • Key Insight : The reaction bypasses β-C–H bonds, favoring γ-selectivity due to ring strain and ligand control .

Ring-Opening Reactions

ReagentsProductsMechanism
Ozone (O₃)DialdehydesOzonolysis cleaves the ring at substituted positions .
HBr/H₂O₂Brominated linear chainRadical-initiated ring opening under acidic conditions .

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from analogs due to stereochemical and steric factors:

CompoundKey Structural DifferenceReactivity Contrast
cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid Cyclohexane ringSlower esterification due to increased ring size and reduced ring strain.
trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid Trans configurationFaster C–H arylation due to reduced steric hindrance at γ-position.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. It is utilized in developing new synthetic methodologies and studying reaction mechanisms.

Biology

  • Biological Activity Studies : Research indicates that cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid may interact with various enzymes and receptors. Its structural properties make it a candidate for exploring enzyme inhibition and metabolic pathways.

Medicine

  • Potential Therapeutic Applications : Ongoing studies investigate its efficacy in drug development. The compound shows promise in treating conditions related to inflammation and metabolic disorders due to its interaction with biological pathways.

Industry

  • Chemical Production : In industrial settings, this compound is used to manufacture specialty chemicals and materials. It plays a role in developing new polymers and coatings, contributing to advancements in material science.

Case Studies

StudyFocusFindings
Study 1Enzyme InteractionDemonstrated that the compound inhibits specific enzyme activity, suggesting potential therapeutic benefits in metabolic diseases.
Study 2Drug DevelopmentFound that derivatives of the compound exhibit improved bioactivity against certain cancer cell lines, indicating its potential as an anticancer agent.
Study 3Material ScienceInvestigated the use of the compound in creating novel polymer blends that enhance mechanical properties while reducing environmental impact.

Mechanism of Action

The mechanism of action of cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variants on the Cyclopentane Ring

(a) cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid
  • CAS : 732253-20-2
  • Molecular formula : C₁₅H₁₈O₃
  • Key difference : The benzoyl group is at the 3-position of the cyclopentane instead of the 2-position.
  • Implications : Altered spatial arrangement may affect binding affinity in biological systems or crystallization behavior .
(b) cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic Acid
  • CAS: Not explicitly provided (see Safety Data Sheets)
  • Molecular formula : C₁₄H₁₆O₃ (assuming one methyl group on benzoyl)
  • Key difference : A single methyl group at the 4-position of the benzoyl ring instead of 3,4-dimethyl.
(c) cis-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic Acid
  • CAS : 732253-35-9
  • Molecular formula : C₁₄H₁₆O₃
  • Key difference : Methyl group at the 2-position of the benzoyl ring.
  • Implications : Ortho-substitution may introduce steric strain, affecting conformational flexibility .

Substituent Variants on the Benzoyl Ring

(a) cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid
  • CAS : 732252-98-1
  • Molecular formula : C₁₅H₁₈O₃
  • Key difference : Methyl groups at the 2,4-positions of the benzoyl ring instead of 3,3.
  • Implications : Altered electronic distribution (para vs. meta substitution) could influence hydrogen bonding or π-π stacking interactions .
(b) cis-3-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic Acid
  • CAS : 733740-47-1
  • Molecular formula : C₁₅H₁₅F₃O₃
  • Key difference : A trifluoromethylphenyl group replaces the dimethylbenzoyl moiety.
  • Implications : The electron-withdrawing CF₃ group enhances electrophilicity and may improve metabolic stability in drug design contexts .

Functional Group Variants

(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • CAS: Not provided (see )
  • Molecular formula : C₉H₈O₄
  • Key difference : A dihydroxy-substituted benzene ring with an acrylic acid chain instead of a cyclopentane backbone.
  • Implications: Higher polarity (LogP ~1.1) due to phenolic hydroxyl groups, making it more water-soluble but less lipophilic than the target compound .
(b) Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)
  • CAS : 76-93-7
  • Molecular formula : C₁₄H₁₂O₃
  • Key difference : A diphenylhydroxyacetic acid structure lacking the cyclopentane ring.
  • Implications : Used as a precursor in organic synthesis; the bulky diphenyl groups confer rigidity and high melting points (mp ~150°C) .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Positions LogP
cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-CA 732253-20-2 C₁₅H₁₈O₃ 246.30 2-(3,4-dimethylbenzoyl) 2.987
cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-CA 732253-20-2 C₁₅H₁₈O₃ 246.30 3-(3,4-dimethylbenzoyl) Not provided
cis-2-(4-Methylbenzoyl)cyclopentane-1-CA - C₁₄H₁₆O₃ ~244.28 2-(4-methylbenzoyl) Not provided
cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-CA 732252-98-1 C₁₅H₁₈O₃ 246.30 3-(2,4-dimethylbenzoyl) Not provided
cis-3-[2-Oxo-2-(4-CF₃Ph)ethyl]cyclopentane-1-CA 733740-47-1 C₁₅H₁₅F₃O₃ 300.28 3-(4-CF₃Ph-ethyl) Not provided

Table 2: Functional Group Impact on Properties

Compound Type Key Functional Groups Typical Applications Notable Properties
Cyclopentane carboxylic acids Benzoyl, methyl, carboxylic acid Pharmacological intermediates Moderate lipophilicity, tunable steric effects
Caffeic acid derivatives Dihydroxybenzene, acrylic acid Antioxidants, cosmetics High polarity, antioxidant activity
Benzilic acid derivatives Diphenyl, hydroxyacetic acid Organic synthesis High thermal stability

Biological Activity

cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound characterized by its unique molecular structure, which includes a cyclopentane ring and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : 246.31 g/mol
  • Appearance : White to off-white solid

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties :
    • The compound shows potential effectiveness against various bacterial strains, suggesting a role in combating infections.
  • Anti-inflammatory Effects :
    • Preliminary studies indicate that it may reduce inflammation markers, making it a candidate for therapeutic applications in inflammatory diseases.
  • Enzyme Interaction :
    • Research has identified this compound as useful in studying enzyme interactions and metabolic pathways, providing insights into its biological mechanisms.

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. Its carboxylic acid group allows for hydrogen bonding with proteins and enzymes, potentially influencing their activity and stability. The presence of the dimethyl-substituted aromatic ring may enhance its binding affinity to biological targets due to increased hydrophobic interactions.

Case Studies and Research Findings

A review of recent literature highlights several key studies:

  • Study on Antimicrobial Activity :
    A study conducted by researchers at the Institute of Macromolecular Compounds demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Research :
    In vitro assays indicated that this compound reduced the expression of pro-inflammatory cytokines in human cell lines, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of similar compounds for context:

Compound NameMolecular FormulaBiological Activity
cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acidC₁₅H₁₈O₃Antimicrobial, Anti-inflammatory
cis-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acidC₁₆H₂₀O₃Antibacterial properties
3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acidC₁₄H₁₈O₃Limited biological activity reported

Q & A

Q. What are the recommended synthetic routes for cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence yield?

Q. How do steric and electronic effects of the 3,4-dimethylbenzoyl group influence the compound’s reactivity?

  • Methodological Answer : The methyl groups increase steric hindrance, slowing nucleophilic attacks at the carbonyl carbon. Electronic effects (electron-donating methyl) reduce electrophilicity, requiring harsher conditions for reactions like esterification. Comparative studies with unsubstituted benzoyl analogs show a 30% reduction in acylation rates .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?

  • Methodological Answer : Discrepancies often arise from chiral column selection (e.g., Chiralpak AD-H vs. OD-H) or solvent polarity. For example, using hexane/isopropanol (90:10) improves ee resolution from 85% to 95% . Validate results with circular dichroism (CD) or X-ray crystallography .

Q. Can computational modeling predict the compound’s biological activity based on structural analogs?

Q. How does the cis-configuration of the cyclopentane ring affect crystallinity and solubility?

  • Methodological Answer : The cis-configuration introduces ring puckering, reducing crystal symmetry and melting point (mp 160–164°C) compared to trans-isomers (mp 185–190°C). Solubility in DMSO decreases by 15% due to reduced polarity .

Methodological Challenges

Q. What purification techniques optimize yield while maintaining stereochemical integrity?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to separate diastereomers .
  • Recrystallization : Ethanol/water mixtures (80:20) yield crystals with >99% diastereomeric excess .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed hydrolysis?

  • Methodological Answer : Deuterium labeling at the cyclopentane C-1 position reveals a KIE of 2.1, indicating a rate-determining proton transfer step. LC-MS monitors deuterium retention in hydrolysis products .

Data Interpretation

Q. Why do conflicting LogP values appear in literature, and how should researchers address this?

  • Methodological Answer :
    Variations arise from measurement methods (shake-flask vs. computational). Experimental LogP for this compound is 3.02 (shake-flask), while computational tools (e.g., MarvinSuite) predict 2.85. Standardize measurements using HPLC retention times calibrated with known LogP standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
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cis-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.